Dapagliflozin-d5
Overview
Description
Dapagliflozin-d5 is a deuterated form of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin, as the presence of deuterium can affect the compound’s stability and metabolic rate.
Mechanism of Action
Target of Action
Dapagliflozin-d5, also known as Dapagliflozin D5, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal tubule of the nephron in the kidneys . This transporter is responsible for about 90% of glucose reabsorption in the kidneys .
Mode of Action
This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Additionally, this compound also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .
Biochemical Pathways
This compound influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also impacts cholesterol balance by restoring the expression of ABCA1, a key pathway for cholesterol outflows .
Pharmacokinetics
Orally administered this compound is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . This compound has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered this compound is approximately 12.9 hours .
Result of Action
The inhibition of SGLT2 by this compound leads to an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, this compound has been shown to alleviate podocyte injury and cholesterol accumulation triggered by high glucose .
Action Environment
The environmental risk of this compound is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 9.2 x 10-5 . This compound is water soluble and hydrolytically stable in the aquatic environment . It is unlikely to significantly partition to the sludge solids during wastewater treatment .
Biochemical Analysis
Biochemical Properties
Dapagliflozin-d5, like its parent compound Dapagliflozin, is believed to interact with the SGLT2 enzyme . This enzyme is predominantly expressed in the proximal tubule of the nephron in the kidneys . By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . This leads to improved glycemic control in patients with type 2 diabetes mellitus .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly decreases HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes . It also influences cell function by affecting glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the SGLT2 enzyme, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it significantly decreased HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes over a period of 12 weeks .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It interacts with the SGLT2 enzyme to inhibit glucose reabsorption and promote urinary glucose excretion .
Transport and Distribution
This compound, like Dapagliflozin, is orally administered and is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution .
Subcellular Localization
The specific subcellular localization of this compound is not currently available. Its parent compound, Dapagliflozin, is known to interact with the SGLT2 enzyme, which is predominantly expressed in the proximal tubule of the nephron in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin-d5 involves the incorporation of deuterium atoms into the dapagliflozin molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of dapagliflozin can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Dapagliflozin-d5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various metabolites of dapagliflozin, such as benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Scientific Research Applications
Dapagliflozin-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of dapagliflozin in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed in vivo.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and the effects of co-administration with other medications.
Biological Research: This compound is used in biological research to study its effects on various biological pathways and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Empagliflozin: Another SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.
Canagliflozin: Also an SGLT2 inhibitor, canagliflozin has been shown to have additional effects on reducing the risk of cardiovascular events and improving renal outcomes.
Ertugliflozin: Another member of the SGLT2 inhibitor class, ertugliflozin is used for glycemic control in type 2 diabetes and has a similar mechanism of action.
Uniqueness of Dapagliflozin-d5
This compound is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and provide valuable insights into the pharmacokinetics and metabolic pathways of dapagliflozin. This makes it a valuable tool in scientific research for studying the effects and interactions of dapagliflozin in the body.
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-CAXKFZQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668210 | |
Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204219-80-6 | |
Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.